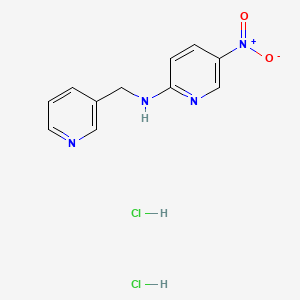
5-Nitro-N-(pyridin-3-ylmethyl)pyridin-2-amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Nitro-N-(pyridin-3-ylmethyl)pyridin-2-amine dihydrochloride is a chemical compound with the molecular formula C11H12Cl2N4O2 It is a derivative of pyridine, characterized by the presence of a nitro group at the 5-position and a pyridin-3-ylmethyl substituent at the nitrogen atom of the pyridin-2-amine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-N-(pyridin-3-ylmethyl)pyridin-2-amine dihydrochloride typically involves the nitration of pyridin-2-amine followed by the introduction of the pyridin-3-ylmethyl group. One common method involves the following steps:
Nitration: Pyridin-2-amine is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Alkylation: The nitrated product is then reacted with pyridin-3-ylmethyl chloride in the presence of a base such as potassium carbonate to form the desired compound.
Purification: The crude product is purified by recrystallization or chromatography to obtain the pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
化学反应分析
Types of Reactions
5-Nitro-N-(pyridin-3-ylmethyl)pyridin-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, with nucleophiles such as amines or thiols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, base (e.g., sodium hydroxide).
Coupling: Palladium catalysts, boronic acids (for Suzuki coupling), alkenes (for Heck coupling).
Major Products
Reduction: 5-Amino-N-(pyridin-3-ylmethyl)pyridin-2-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling: Complex biaryl or alkene derivatives.
科学研究应用
5-Nitro-N-(pyridin-3-ylmethyl)pyridin-2-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-Nitro-N-(pyridin-3-ylmethyl)pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biological effects. The compound may also inhibit certain enzymes or disrupt cellular pathways, contributing to its observed biological activities.
相似化合物的比较
Similar Compounds
5-Nitro-2-aminopyridine: Lacks the pyridin-3-ylmethyl substituent.
3-Nitro-N-(pyridin-2-ylmethyl)pyridin-2-amine: Similar structure but with different substitution pattern.
5-Amino-N-(pyridin-3-ylmethyl)pyridin-2-amine: Reduced form of the compound.
Uniqueness
5-Nitro-N-(pyridin-3-ylmethyl)pyridin-2-amine dihydrochloride is unique due to the presence of both the nitro group and the pyridin-3-ylmethyl substituent, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications.
属性
IUPAC Name |
5-nitro-N-(pyridin-3-ylmethyl)pyridin-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2.2ClH/c16-15(17)10-3-4-11(14-8-10)13-7-9-2-1-5-12-6-9;;/h1-6,8H,7H2,(H,13,14);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMBPMNTZORHJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=NC=C(C=C2)[N+](=O)[O-].Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
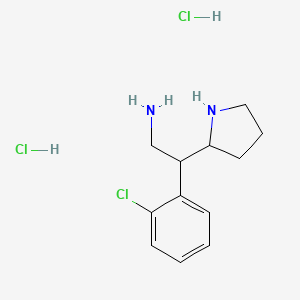
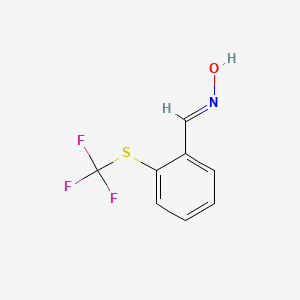
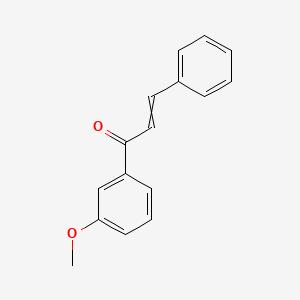
![tert-butyl N-[(1S,3S)-3-formylcyclohexyl]carbamate](/img/structure/B6350973.png)
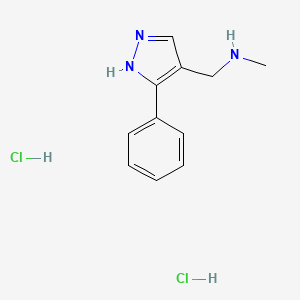
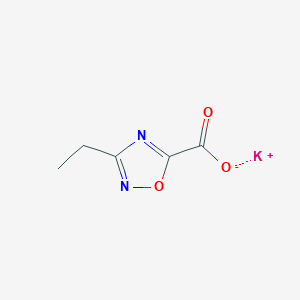
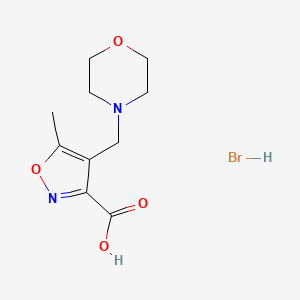
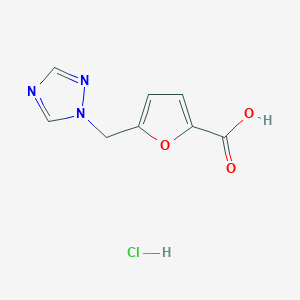
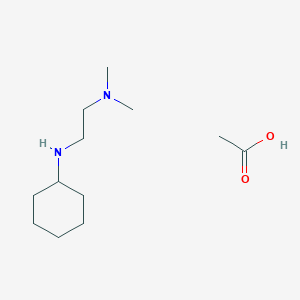
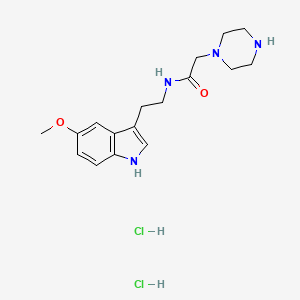
![[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]amine dihydrochloride](/img/structure/B6351045.png)
![2-Amino-3-[4-(dimethylamino)phenyl]propan-1-ol dihydrochloride](/img/structure/B6351052.png)
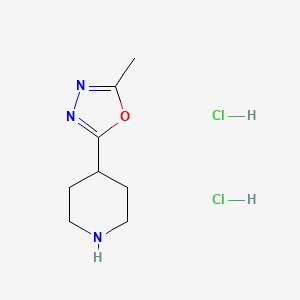
![[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine hydrochloride](/img/structure/B6351062.png)
